molecular formula C12H12FIN2O2 B1325013 5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester CAS No. 928653-78-5

5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester

Cat. No.: B1325013
CAS No.: 928653-78-5
M. Wt: 362.14 g/mol
InChI Key: BAJKQOOMRKMSPR-UHFFFAOYSA-N
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Description

5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with the molecular formula C({12})H({12})FIN({2})O({2}). This compound is notable for its unique structure, which includes both fluorine and iodine atoms attached to a pyrrolo[2,3-b]pyridine core. It is used primarily in research settings, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available pyrrolo[2,3-b]pyridine.

    Fluorination: The fluorine atom is introduced via a fluorination reaction, often using reagents such as Selectfluor.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

While specific industrial methods for large-scale production are not well-documented, the general approach would involve optimizing the above synthetic steps for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester can undergo several types of chemical reactions:

    Substitution Reactions: Both the fluorine and iodine atoms can be substituted with other groups. For example, nucleophilic aromatic substitution can replace the fluorine atom.

    Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and coupling partners such as boronic acids or alkynes.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, a Suzuki coupling reaction would yield a biaryl compound, while nucleophilic substitution might yield a fluorine-free derivative.

Scientific Research Applications

5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester is used in various scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases and other enzymes.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of halogenated pyridines on biological systems, including their interactions with proteins and nucleic acids.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites.

    Protein Interactions: The compound can interact with proteins, potentially altering their function or stability.

    Pathway Modulation: It may affect various cellular pathways, particularly those involving halogenated compounds.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-3-chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
  • 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
  • 5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester

Uniqueness

5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester is unique due to the presence of both fluorine and iodine atoms, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 5-fluoro-3-iodopyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FIN2O2/c1-12(2,3)18-11(17)16-6-9(14)8-4-7(13)5-15-10(8)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJKQOOMRKMSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640122
Record name tert-Butyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928653-78-5
Record name tert-Butyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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